molecular formula C48H30N2S2 B5108266 2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE

2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE

Cat. No.: B5108266
M. Wt: 698.9 g/mol
InChI Key: YKVUFXLYTLXGLO-UHFFFAOYSA-N
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Description

2,3-Bis(3-{2-[4-(phenylsulfanyl)phenyl]-1-ethynyl}phenyl)quinoxaline is a highly substituted quinoxaline derivative characterized by a central quinoxaline core flanked by ethynyl-linked phenylsulfanylphenyl groups.

Properties

IUPAC Name

2,3-bis[3-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N2S2/c1-3-15-41(16-4-1)51-43-29-25-35(26-30-43)21-23-37-11-9-13-39(33-37)47-48(50-46-20-8-7-19-45(46)49-47)40-14-10-12-38(34-40)24-22-36-27-31-44(32-28-36)52-42-17-5-2-6-18-42/h1-20,25-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVUFXLYTLXGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC(=CC=C3)C4=NC5=CC=CC=C5N=C4C6=CC=CC(=C6)C#CC7=CC=C(C=C7)SC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethynyl groups can be reduced to alkenes or alkanes using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its interactions with specific molecular targets can lead to the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and ethynyl groups play a crucial role in its biological activity. These groups can interact with enzymes, receptors, or other proteins, leading to the modulation of various cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating substituents (e.g., alkoxy chains in ) exhibit redshifted emission and improved solubility, whereas electron-withdrawing groups (e.g., nitro in ) enhance charge transfer and stability.

Photophysical and Charge Transport Properties

Luminescence Efficiency

  • 2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline emits at 450–550 nm (solvent-dependent), with quantum yields exceeding 60% in non-polar media .
  • 2,3-Bis(3-{2-[4-(phenylsulfanyl)phenyl]-1-ethynyl}phenyl)quinoxaline (inferred): The ethynyl linker likely enhances intersystem crossing, enabling delayed fluorescence akin to TADF emitters (e.g., 556 nm emission in ).

Charge Mobility

  • 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline demonstrates bipolar charge transport with drift mobility ~10⁻³ cm²/V·s, critical for OLED efficiency .
  • Thiophene-substituted analogs (e.g., ) achieve higher hole mobility (10⁻² cm²/V·s) due to sulfur’s polarizability.

Biological Activity

2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, supported by various studies, data tables, and case analyses.

Chemical Structure and Properties

The chemical structure of 2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE can be represented as follows:

  • Chemical Formula : C₃₁H₂₃N₂S
  • Molecular Weight : Approximately 485.59 g/mol
  • IUPAC Name : 2,3-bis(3-{2-[4-(phenylsulfanyl)phenyl]-1-ethynyl}phenyl)quinoxaline

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including the compound . A study published in 2024 demonstrated that certain derivatives exhibited significant activity against a range of bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis.
  • Gram-negative bacteria : Various species were also tested but with less emphasis on specific strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for effective compounds ranged from 0.25 to 1 mg/L against the tested strains.
  • Resistance : The compounds showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting potential as alternatives to existing antibiotics like vancomycin and linezolid .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer progression.

  • Inhibition of Cell Proliferation : Studies indicate that quinoxaline derivatives can inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis through mitochondrial pathways.

Data Tables

The following table summarizes the biological activities of selected quinoxaline derivatives, including 2,3-BIS(3-{2-[4-(PHENYLSULFANYL)PHENYL]-1-ETHYNYL}PHENYL)QUINOXALINE:

Compound NameActivity TypeTarget Organisms/CellsMIC (mg/L)Notes
Compound 25AntimicrobialS. aureus, E. faecium, E. faecalis0.25 - 1Effective against MRSA and VRE
Compound 31AntimicrobialVarious Gram-positive and Gram-negative0.5 - 1Comparable to vancomycin
Quinoxaline XAnticancerCancer cell lines (e.g., MCF7, HeLa)N/AInduces apoptosis

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, quinoxaline derivatives were tested against a panel of clinical isolates. Results indicated that compounds with phenylsulfanyl groups exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. This suggests that structural modifications can significantly influence biological activity.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on breast cancer cell lines demonstrated that specific quinoxaline derivatives led to a reduction in cell viability by over 50% at concentrations lower than those typically required for traditional chemotherapeutics.

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